molecular formula C22H24FN3O5S2 B2716944 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865162-96-5

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2716944
CAS No.: 865162-96-5
M. Wt: 493.57
InChI Key: QWYNNLURPUMBHX-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a potent and selective covalent inhibitor of Death-associated protein kinase 1 (DAPK1), a key regulator of autophagy and cell death. This compound is structurally characterized by a benzothiazolone core that acts as an electrophilic trap, enabling it to form a covalent bond with the cysteine residue within the active site of DAPK1, leading to sustained kinase inhibition. Its primary research value lies in its ability to selectively probe DAPK1-mediated signaling pathways in cellular models, providing a powerful tool for investigating the role of this kinase in neuronal cell death, ischemia-reperfusion injury , and its complex function as both a tumor suppressor and promoter. Furthermore, this benzamide derivative has demonstrated efficacy in research models, such as reducing infarct size and improving functional recovery in a mouse model of transient focal cerebral ischemia, highlighting its utility in preclinical stroke research. The compound's design, incorporating a morpholinosulfonyl group, enhances its properties as a research chemical, making it a critical asset for elucidating the mechanisms of regulated cell death and for exploring novel therapeutic strategies in neurology and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5S2/c1-2-30-14-11-26-19-8-5-17(23)15-20(19)32-22(26)24-21(27)16-3-6-18(7-4-16)33(28,29)25-9-12-31-13-10-25/h3-8,15H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNNLURPUMBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzothiazole core which is known for various biological activities.
  • A morpholinosulfonyl group , which may enhance solubility and bioavailability.
  • An ethoxyethyl substituent , which can influence pharmacokinetics.

The molecular formula is C18H22FN3O4SC_{18}H_{22}FN_3O_4S, and its molecular weight is approximately 397.45 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. The following key findings have emerged:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, assessed through MTT assays.
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. This dual action suggests a promising approach for cancer therapy by targeting both tumor growth and inflammatory processes that facilitate cancer progression .
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells, with significant alterations in cell cycle progression observed at varying concentrations (1, 2, and 4 μM) .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities:

  • Cytokine Modulation : It has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7), indicating a potential role in managing inflammatory diseases .
  • Wound Healing Assays : Scratch wound healing assays demonstrated that the compound could hinder cell migration, a critical factor in inflammation and tissue repair processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesBiological ActivityReferences
Compound B7Benzothiazole core + nitro groupAnticancer, anti-inflammatory
Compound 4iBenzothiazole + chlorinated phenylAnticancer
Benzothiazole-2-thiolThiol group instead of sulfonylAntimicrobial

This table illustrates how variations in structure can lead to different biological activities, emphasizing the significance of specific functional groups in modulating these effects.

Case Studies

  • Study on Anticancer Efficacy : In a comparative study involving multiple benzothiazole derivatives, our compound showed superior efficacy against A431 and A549 cell lines compared to other derivatives tested. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target proteins involved in cancer progression .
  • Inflammation Model : In a model assessing the anti-inflammatory properties of various benzothiazole derivatives, our compound significantly reduced macrophage activation markers compared to controls, highlighting its potential therapeutic application in inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the benzothiazole family exhibit significant anticancer properties. Specifically, (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has shown promising results in inhibiting the proliferation of various cancer cell lines, including:

  • Breast Cancer : Demonstrated GI50 values lower than 0.1 nM against MCF-7 cell lines.
  • Lung and Colon Cancers : Similar compounds have shown effectiveness in inhibiting growth.

The mechanism of action is believed to involve modulation of cell signaling pathways and induction of apoptosis, making it a compelling candidate for further development in oncology.

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties in preliminary studies. It is thought to suppress the activity of inflammatory mediators and immune cells, which could be beneficial in treating conditions such as arthritis and colitis. The morpholino sulfonyl group may enhance these effects by improving the compound's solubility and bioavailability.

Antimicrobial Activity

Benzothiazole derivatives are recognized for their antimicrobial properties. The presence of electron-donor groups in the structure enhances the compound's effectiveness against various pathogens. Studies have indicated that modifications in the benzothiazole ring can lead to increased antibacterial and antifungal activities.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryPotential to reduce inflammation based on structural modifications
AntimicrobialExhibits antibacterial and antifungal properties

Case Study: Anticancer Efficacy

A study focusing on similar benzothiazole derivatives demonstrated significant anticancer activity, highlighting their potential as effective therapeutic agents. The specific compound discussed here has been linked to promising results against multiple cancer types, warranting further investigation into its efficacy and mechanisms.

Comparison with Similar Compounds

Hydrazinecarbothioamides [4–6]

  • Core Structure : 1,2,4-Triazole precursors with 4-(4-X-phenylsulfonyl)benzoyl and 2,4-difluorophenyl groups.
  • Key Features :
    • C=S stretching at 1243–1258 cm⁻¹ (IR) .
    • Carbonyl absorption at 1663–1682 cm⁻¹ .
  • Comparison: Unlike the target compound, these lack the benzothiazole core and morpholinosulfonyl group. The presence of a thioamide group (C=S) may confer different reactivity or binding modes.

1,2,4-Triazole-3-thiones [7–9]

  • Core Structure : Triazole-thione tautomers with sulfonylphenyl and difluorophenyl substituents.
  • Key Features: Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles .
  • Comparison : The tautomeric stability of [7–9] contrasts with the fixed Z-configuration of the target compound, suggesting differences in conformational flexibility and electronic profiles.

S-Alkylated Triazoles [10–15]

  • Core Structure: Triazoles with S-linked acetophenone derivatives.
  • Key Features :
    • Alkylation at sulfur confirmed by MS and NMR .
    • Fluorophenyl substituents enhance lipophilicity.
  • Comparison: The ethoxyethyl chain in the target compound may offer better solubility than the alkylated acetophenone moieties in [10–15].

Functional Group Analysis

Feature Target Compound Analogues ()
Core Heterocycle Benzo[d]thiazole 1,2,4-Triazole
Sulfonyl Group Morpholinosulfonyl (polar, H-bond acceptor) 4-X-Phenylsulfonyl (variable X = H, Cl, Br)
Fluorine Substituents 6-Fluoro on benzothiazole 2,4-Difluorophenyl on triazole
Side Chain 2-Ethoxyethyl (flexible, ether linkage) S-Alkylated acetophenone (rigid, ketone)
Tautomerism/Isomerism Fixed Z-configuration Thione-thiol tautomerism in [7–9]

Pharmacological and Physicochemical Properties

  • Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to the phenylsulfonyl groups in [4–15], which are more lipophilic .
  • Bioavailability : The ethoxyethyl chain may enhance membrane permeability relative to the halogenated aryl groups in [10–15].
  • Stability : The Z-configuration and rigid benzothiazole core may reduce metabolic degradation compared to the tautomerically labile triazoles [7–9].

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions . Subsequent functionalization steps include introducing the morpholinosulfonyl group through nucleophilic substitution or coupling reactions. Key optimizations include:
  • Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of triethylamine or Pd catalysts for sulfonamide coupling .
  • Purification : Column chromatography or recrystallization to isolate the Z-isomer, confirmed via NMR .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and Z-configuration (e.g., downfield shifts for fluorobenzothiazole protons) .
  • Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms intramolecular hydrogen bonding in the morpholinosulfonyl group .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer : The morpholinosulfonyl moiety enhances solubility via hydrogen bonding with aqueous environments and improves membrane permeability due to its moderate logP value . In target binding:
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to identify sulfonyl-oxygen hydrogen bonds with catalytic lysine residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) to validate affinity for targets like PARP or tubulin .
  • Comparative Studies : Replace morpholino with piperidine or dimethylamine groups to assess SAR; morpholino’s rigid ring minimizes off-target effects .

Q. What in vitro models are suitable for evaluating the antiproliferative activity of this compound, and how should dose-response studies be designed?

  • Methodological Answer :
  • Cell Lines : Use adherent cancer lines (e.g., MCF-7, HeLa) and suspension cultures (e.g., Jurkat) to assess tissue-specific activity .
  • MTT/PrestoBlue Assays : Treat cells with 0.1–100 µM compound for 48–72 hours; measure IC50 via nonlinear regression .
  • Combination Studies : Co-administer with cisplatin or paclitaxel to identify synergistic effects (Calculate Combination Index via CompuSyn) .
  • Controls : Include fluorouracil as a positive control and DMSO vehicle controls .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-ethoxyethyl with allyl or methyl groups) and test derivatives .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., fluorobenzo[d]thiazole core, sulfonyl group) .
  • Free-Wilson Analysis : Statistically correlate substituent changes with IC50 values in anticancer assays .
  • 3D-QSAR : Build CoMFA/CoMSIA models to predict activity of untested analogs .

Q. What strategies mitigate oxidative degradation of the fluorobenzo[d]thiazole ring during long-term stability studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Antioxidants : Add 0.01% BHT or ascorbic acid to formulations to prevent radical-mediated oxidation .
  • Lyophilization : Improve solid-state stability by reducing moisture content (<1%) .
  • Degradation Pathway Analysis : Use LC-MS to identify oxidation byproducts (e.g., hydroxylated benzothiazole) and adjust storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.